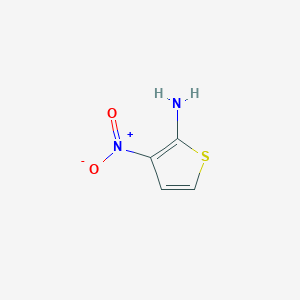

3-Nitrothiophen-2-amine

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene and its derivatives represent a prominent class of heterocyclic compounds that hold a central position in synthetic organic chemistry. nih.govrroij.com These five-membered aromatic rings containing a sulfur atom are isosteric to benzene (B151609), meaning the benzene ring in a biologically active compound can often be replaced by a thiophene ring without loss of activity. rroij.com This characteristic has made them crucial building blocks in medicinal chemistry and pharmacology. nih.govbohrium.com

Thiophene moieties are embedded in a wide array of organic molecules, both natural and synthetic, that exhibit diverse biological activities. d-nb.infonih.govbeilstein-journals.org Numerous marketed drugs contain a thiophene ring, highlighting their therapeutic importance in treating conditions like osteoporosis, psychosis, and inflammation. d-nb.infonih.govbeilstein-journals.orgresearchgate.net Examples include the neuroleptic olanzapine (B1677200) and the anti-inflammatory tinoridine. d-nb.infonih.govbeilstein-journals.org Beyond pharmaceuticals, 2-aminothiophene derivatives have found applications in the development of functional materials, such as liquid crystals, organic solar cells, and electroluminescent materials. d-nb.infonih.govbeilstein-journals.org The broad spectrum of applications underscores the sustained interest of researchers in exploring thiophene-based analogues. nih.govbohrium.com

Research Landscape of Nitrated and Aminated Thiophenes

Within the vast family of thiophene derivatives, those bearing both nitro and amino functional groups are of significant scientific interest. Nitrothiophenes are recognized as important chemotherapeutic agents. d-nb.infonih.govbeilstein-journals.org For instance, certain nitro-substituted thiophenes have been investigated for their antitubercular properties. nih.govbeilstein-journals.org Aminothiophenes, particularly 2-aminothiophenes, are key pharmacophores found in molecules with activities such as antiviral, antitumor, and protein-tyrosine phosphatase 1B inhibition. d-nb.info

The combination of both an amino group and a nitro group on the same thiophene ring creates a unique chemical scaffold. These compounds can serve as versatile intermediates in organic synthesis. The nitro group can be reduced to an amine, while the amino group can undergo various transformations, allowing for the synthesis of a diverse library of more complex heterocyclic systems. mdpi.com However, the synthesis of thiophenes with specific substitution patterns of nitro and amino groups can be challenging. Traditional electrophilic nitration of thiophenes often lacks regioselectivity, leading to mixtures of isomers that are difficult to separate. d-nb.info This has driven the development of novel and more efficient synthetic methods to access specific isomers. bohrium.com Research in this area focuses on creating polysubstituted thiophenes through methods like one-pot procedures, multicomponent reactions, and metal-catalyzed heterocyclization to improve yield, efficiency, and regioselectivity. bohrium.com

Rationale for Comprehensive Investigation of 3-Nitrothiophen-2-amine

The specific isomer 3-Nitrothiophen-2-amine presents a distinct synthetic challenge that fuels its investigation. Standard methods for synthesizing disubstituted thiophenes often fail to allow for the simultaneous introduction of a 2-amino and a 3-nitro substituent. d-nb.infonih.govbeilstein-journals.org This difficulty makes the development of targeted synthetic routes to this scaffold an important goal in heterocyclic chemistry.

Recent research has led to novel, efficient protocols for synthesizing N-substituted derivatives of 3-nitrothiophen-2-amine. One such method involves a domino reaction between α-nitroketene N,S-acetals and 1,4-dithiane-2,5-diol (B140307). d-nb.infonih.govbeilstein-journals.orgnih.gov This approach is notable for its high efficiency and the formation of multiple carbon-carbon bonds in a single operation, which aligns with the principles of green chemistry by reducing the number of isolation and purification steps. d-nb.infonih.govbeilstein-journals.org The successful synthesis and characterization, including X-ray crystallographic studies of its derivatives, provide a solid foundation for further exploration. d-nb.infonih.govbeilstein-journals.org The availability of this unique building block opens avenues for creating new series of compounds with potential applications in medicinal chemistry and material science, justifying a thorough investigation of its chemical properties and reactivity.

Detailed Research Findings

Synthesis and Characterization of N-Substituted 3-Nitrothiophen-2-amines

A significant advancement in the synthesis of this class of compounds involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of a base like potassium carbonate (K₂CO₃) in refluxing ethanol (B145695). d-nb.infonih.govbeilstein-journals.org This method has been shown to be versatile, accommodating a wide range of substituents on the amino group.

The reaction conditions were optimized, showing that the use of a base is crucial for the reaction to proceed, with K₂CO₃ providing excellent yields. d-nb.infobeilstein-journals.orgresearchgate.net The scope of the reaction was explored with various substituted anilines and alkylamines, consistently producing the desired N-substituted 3-nitrothiophen-2-amines in good to excellent yields. d-nb.infonih.govbeilstein-journals.org

The structures of the synthesized compounds were confirmed using comprehensive analytical techniques, including one- and two-dimensional NMR spectroscopy, mass spectrometry, and microanalysis. d-nb.infonih.govbeilstein-journals.org For one derivative, N-(3-chlorophenyl)-3-nitrothiophen-2-amine (3p), the structure was unambiguously confirmed by a single-crystal X-ray crystallographic study. d-nb.infonih.govbeilstein-journals.org

Below are interactive data tables summarizing the synthesis of various N-substituted 3-nitrothiophen-2-amine derivatives.

Synthesis of N-Aryl-3-nitrothiophen-2-amines

| Compound | Aryl Substituent (R) | Reaction Time (min) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 3a | 4-Fluorophenyl | 25 | 90 | 129–130 | beilstein-journals.org |

| 3b | 4-Chlorophenyl | 20 | 92 | 161–162 | beilstein-journals.org |

| 3f | p-tolyl | 25 | 98 | 96–97 | beilstein-journals.org |

| 3g | 4-Ethylphenyl | 25 | 95 | 74–75 | beilstein-journals.org |

| 3j | o-tolyl | 20 | 93 | 169–170 | beilstein-journals.org |

| 3m | 3-Bromophenyl | 25 | 91 | 121–122 | beilstein-journals.org |

Synthesis of N-Alkyl-3-nitrothiophen-2-amines

| Compound | Alkyl Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 3s | n-Pr | 3.2 | 96 | Oil | d-nb.info |

| 3u | n-Bu | 3.2 | 98 | Oil | d-nb.info |

| 3v | i-Pr | 3.4 | 93 | 49–50 | d-nb.info |

| 3w | cyclopropyl | 3.2 | 94 | 78–79 | d-nb.info |

| 3y | Bn | 3.0 | 92 | 80–81 | beilstein-journals.org |

| 3z | (R)-α-MeBn | 3.0 | 96 | 71–72 | beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

3-nitrothiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-4-3(6(7)8)1-2-9-4/h1-2H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZHSRJEUNAFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitrothiophen 2 Amine and Its Derivatives

Classical Approaches for Aminothiophenes and Nitrothiophenes

Traditional methods for synthesizing aminothiophenes and nitrothiophenes often involve multi-step sequences and can present challenges in terms of regioselectivity and the separation of isomers.

Nucleophilic Displacements from Mercapto- or Halogen-Substituted Thiophenes

A long-standing strategy for the synthesis of 2-aminothiophenes involves nucleophilic displacement reactions on thiophene (B33073) rings bearing suitable leaving groups, such as mercapto or halogen substituents. nih.gov For these reactions to proceed efficiently, the thiophene ring typically requires activation by electron-withdrawing groups. st-andrews.ac.uk The reactivity of halothiophenes in nucleophilic substitutions is significantly higher than their benzene (B151609) counterparts. uoanbar.edu.iq For instance, the presence of a nitro group on the thiophene ring facilitates nucleophilic substitution. st-andrews.ac.uk Copper-mediated reactions have also been employed to facilitate nucleophilic substitutions on halothiophenes. uoanbar.edu.iq

Electrophilic Aromatic Substitution Strategies and Regioselectivity Challenges

Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto a thiophene ring. However, this approach is often hampered by a lack of regioselectivity, particularly when synthesizing 2,3-disubstituted thiophenes. nih.govd-nb.infobeilstein-journals.org The nitration of thiophene, a classic electrophilic substitution, typically yields a mixture of 2-nitro and 3-nitrothiophene. acs.org The directing effect of existing substituents on the thiophene ring plays a crucial role in determining the position of the incoming electrophile, but achieving a single, desired isomer can be difficult, often necessitating complex separation procedures. nih.govbeilstein-journals.orgresearchgate.net The formation of the sigma-complex, or Wheland intermediate, is a key step in these reactions, and its stability influences the reaction rate and regioselectivity. nih.gov

Modern Protocols for N-Substituted 3-Nitrothiophen-2-amine Synthesis

In response to the limitations of classical methods, modern synthetic strategies have been developed to provide more efficient and regioselective access to N-substituted 3-nitrothiophen-2-amines. These approaches often employ domino reactions and novel building blocks to construct the target molecules in a more streamlined fashion.

Domino Reactions and Multiple Bond-Forming Transformations

Domino reactions, which involve the formation of multiple bonds in a single synthetic operation, offer a highly efficient route to complex molecules. d-nb.infobeilstein-journals.org These transformations are attractive from a green chemistry perspective as they reduce the number of isolation and purification steps, thereby minimizing solvent and material waste. nih.govbeilstein-journals.org A notable example is the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines from the reaction of α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol (B140307). This process generates two carbon-carbon bonds in one pot. nih.govd-nb.infobeilstein-journals.org

Utilization of α-Nitroketene N,S-Aryl/Alkylaminoacetals

α-Nitroketene N,S-aryl/alkylaminoacetals have emerged as versatile building blocks in heterocyclic synthesis. researchgate.net These compounds, readily prepared from the reaction of primary amines with 1,1-bis(methylthio)-2-nitroethylene (B140038), are key starting materials for a novel synthesis of N-substituted 3-nitrothiophen-2-amines. nih.govbeilstein-journals.orgbeilstein-journals.org The reaction of these acetals with 1,4-dithiane-2,5-diol in the presence of a base like potassium carbonate provides a direct and high-yielding route to the desired products. nih.govd-nb.infobeilstein-journals.orgnih.gov This method is compatible with a range of substituents on the aryl and alkyl groups of the aminoacetal. nih.govbeilstein-journals.org

Application of 1,4-Dithiane-2,5-Diol in Annulation Reactions

1,4-Dithiane-2,5-diol, a stable dimer of 2-mercaptoacetaldehyde, serves as a valuable C2-synthon in the construction of thiophene rings. nih.govd-nb.infobeilstein-journals.orgsigmaaldrich.comresearchgate.netunife.it In the presence of a base, it generates 2-mercaptoacetaldehyde in situ, which can then participate in various annulation reactions. researchgate.netunife.it Its reaction with α-nitroketene N,S-aryl/alkylaminoacetals exemplifies its utility, proceeding through a proposed sequence of 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annulation, and elimination to form the 3-nitrothiophen-2-amine core. nih.govd-nb.infobeilstein-journals.orgnih.gov This reagent has also been used in reactions with nitroalkenes and activated nitriles to form other 2,3-disubstituted thiophenes. nih.govbeilstein-journals.org

Research Findings on the Synthesis of N-Substituted 3-Nitrothiophen-2-amines

A study focused on the reaction between α-nitroketene N,S-anilinoacetals and 1,4-dithiane-2,5-diol to synthesize various N-substituted 3-nitrothiophen-2-amines. The reaction conditions were optimized, and the scope of the reaction was explored with different substituted anilines and alkylamines.

Table 1: Optimization of the Synthesis of 3-nitro-N-(p-tolyl)thiophen-2-amine nih.govbeilstein-journals.org

| Entry | Base | Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol (B145695) | Reflux | - | No Reaction |

| 2 | TEA | Ethanol | Reflux | 25 | 62 |

| 3 | K2CO3 | Ethanol | Reflux | 25 | 88 |

| 4 | DABCO | Ethanol | Reflux | 25 | 75 |

This table is based on data from a study optimizing the reaction between (E)-4-methyl-N-(1-(methylthio)-2-nitrovinyl)aniline and 1,4-dithiane-2,5-diol. nih.govbeilstein-journals.org

The optimized conditions, using potassium carbonate as the base in refluxing ethanol, were then applied to a variety of α-nitroketene N,S-anilinoacetals and N,S-alkylaminoacetals to demonstrate the generality of the method. nih.govbeilstein-journals.org

Table 2: Synthesis of Various N-Substituted 3-Nitrothiophen-2-amines nih.govbeilstein-journals.orgbeilstein-journals.org

| Compound | R | Yield (%) |

|---|---|---|

| 3a | 4-Fluorophenyl | 90 |

| 3b | 4-Chlorophenyl | 92 |

| 3j | o-Tolyl | 93 |

| 3s | n-Propyl | 92 |

| 3v | Isopropyl | 94 |

| 3y | Benzyl (B1604629) | 95 |

This table presents a selection of synthesized compounds and their isolated yields, showcasing the method's applicability to various aryl and alkyl substituents. nih.govbeilstein-journals.orgbeilstein-journals.org

The structures of the synthesized 3-nitro-N-arylthiophen-2-amines were confirmed using spectroscopic methods (NMR, IR, MS) and, in some cases, single-crystal X-ray crystallography. nih.govd-nb.info This modern approach provides a significant improvement over classical methods, offering high yields, simple work-up procedures, and broad substrate scope for the synthesis of this important class of compounds. nih.govbeilstein-journals.org

Environmentally Benign Synthetic Approaches: Green Chemistry Perspectives

In the pursuit of sustainable chemical manufacturing, a novel and efficient protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines has been developed, emphasizing the principles of green chemistry. beilstein-journals.orgnih.gov This method is centered around a domino reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol, which serves as a dimer of 2-mercaptoacetaldehyde. beilstein-journals.orgnih.gov The significance of this approach lies in its high synthetic efficiency, achieved through the formation of multiple bonds in a single operation. beilstein-journals.org

A key advantage of this domino reaction is the reduction in the number of isolation and purification steps. beilstein-journals.orgnih.gov This directly translates to a decreased use of organic solvents and chromatographic stationary phases, aligning with the core goals of green chemistry. beilstein-journals.orgnih.gov The work-up procedure is notably simple: upon completion, the reaction mixture is poured into water, and the resulting solid product is collected by filtration and washed with ethanol, often yielding the pure N-substituted 3-nitrothiophen-2-amine without the need for column chromatography. beilstein-journals.orgd-nb.info

The reaction is typically carried out in refluxing ethanol using a base such as potassium carbonate (K2CO3) or triethylamine (B128534) (TEA). beilstein-journals.orgnih.gov The process involves the base-promoted decomposition of 1,4-dithiane-2,5-diol to generate 2-mercaptoacetaldehyde in situ. This is followed by a sequence of nucleophilic addition, annelation, and elimination steps to form the final thiophene ring with the desired 2-amino and 3-nitro substituents. beilstein-journals.orgnih.gov The methodology has been successfully applied to a range of substrates, including those with aryl, linear alkyl, branched alkyl, and benzyl substituents on the amino group, demonstrating its broad applicability. beilstein-journals.orgnih.govd-nb.info

Table 1: Domino Reaction for N-Substituted 3-Nitrothiophen-2-amines

Starting Material 1 Starting Material 2 Base Solvent Conditions Product Yield (E)-4-methyl-N-(1-(methylthio)-2-nitrovinyl)aniline 1,4-dithiane-2,5-diol TEA Ethanol Reflux, 25 min 3-nitro-N-(p-tolyl)thiophen-2-amine 88% α-nitroketene N,S-aryl/alkylaminoacetals 1,4-dithiane-2,5-diol K2CO3 Ethanol Reflux N-substituted 3-nitrothiophen-2-amines Good yields

Formation of 3-Nitrothiophen-2-amine via Decarboxylation Pathways

The formation of aminothiophenes through the decarboxylation of thiophene-2-carboxylic acids is a recognized synthetic strategy. researchgate.net Specifically, 3-aminothiophenes can be readily generated in situ from the corresponding 3-aminothiophene-2-carboxylic acids or their salts in an acidic medium. researchgate.net This approach is foundational for synthesizing various thiophene derivatives.

The process typically begins with the hydrolysis of a commercially available methyl 3-aminothiophene-2-carboxylate under basic conditions, for instance, using sodium hydroxide, to yield the corresponding carboxylate salt. google.comscite.ai This salt is then subjected to decarboxylation under acidic conditions. google.com For example, an aqueous solution of the 3-aminothiophene-2-carboxylic acid salt can be added to a two-phase system of an acidic aqueous solution and an organic solvent to facilitate the decarboxylation and extraction of the resulting 3-aminothiophene salt. google.com The free 3-aminothiophene can then be obtained after a neutralization step. google.com

Table 2: Decarboxylation of 3-Aminothiophene-2-carboxylic Acid Derivatives

Starting Material Reaction Step 1 (Hydrolysis) Intermediate Reaction Step 2 (Decarboxylation) Product Methyl 3-aminothiophene-2-carboxylate NaOH (basic condition) 3-aminothiophene-2-carboxylic acid salt Acidic condition (e.g., HCl or H₂SO₄), Heat (70-100°C) 3-aminothiophene 3-aminothiophene-2-carboxylic acid sodium salt N/A N/A Glacial CH₃COOH 3-aminothiophene (generated in situ)

Reactivity of Dinitrothiophenes with Grignard Reagents for Amino-Nitrothiophene Formation

The reaction of dinitrothiophenes with Grignard reagents presents a unique pathway to amino-nitrothiophene derivatives, showcasing the non-benzenoid character of the thiophene ring. researchgate.netarkat-usa.org Specifically, the treatment of 3,4-dinitrothiophene with an aryl Grignard reagent results in a complex transformation that yields 2-(3-amino-4-nitrothiophen-2-yl)phenols. researchgate.net

This reaction is notable because it involves the reduction of one nitro group to an amino group, accompanied by the substitution of a hydrogen atom on the thiophene ring with an ortho-phenolic group derived from the Grignard reagent. researchgate.net The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C. researchgate.net

The proposed mechanism for this transformation is intricate. It is believed to be initiated by a one-electron transfer from the Grignard reagent to the dinitrothiophene. A pivotal step in the proposed pathway is a Claisen-type intramolecular rearrangement, which is followed by proton-transfer steps that lead to the aromatization of the rings and the formation of the final product. researchgate.net This reaction highlights the variegated reactivity of 3,4-dinitrothiophene towards nucleophiles and provides a method for the synthesis of complex amino-nitrothiophene structures that would be difficult to access through other means. researchgate.net

Table 3: Reaction of 3,4-Dinitrothiophene with Aryl Grignard Reagents

Dinitrothiophene Grignard Reagent (ArMgBr) Solvent Conditions Product Yield 3,4-Dinitrothiophene Phenylmagnesium bromide THF -78°C, 1 h, then 5% HCl(aq) quench 2-(3-Amino-4-nitrothiophen-2-yl)phenol 32% 3,4-Dinitrothiophene p-Tolylmagnesium bromide THF -78°C, 1 h, then 5% HCl(aq) quench 2-(3-Amino-4-nitrothiophen-2-yl)-4-methylphenol 33% 3,4-Dinitrothiophene m-Tolylmagnesium bromide THF -78°C, 1 h, then 5% HCl(aq) quench 2-(3-Amino-4-nitrothiophen-2-yl)-5-methylphenol & 2-(3-Amino-4-nitrothiophen-2-yl)-3-methylphenol 14% & 14%

Chemical Reactivity and Mechanistic Investigations of 3 Nitrothiophen 2 Amine

Transformations Involving the Amino and Nitro Functional Groups

The amino and nitro groups on the thiophene (B33073) ring are the primary sites of chemical reactivity, enabling transformations such as diazotization, nucleophilic substitution, and reduction.

Reactions with Nitrous Acid: Formation of Diazonium Salts

As a primary aromatic amine, 3-nitrothiophen-2-amine undergoes diazotization upon reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures. nih.govtandfonline.com This reaction converts the amino group into a diazonium salt, specifically the 3-nitrothiophene-2-diazonium cation.

This transformation is a cornerstone in the synthesis of various thiophene derivatives. The resulting diazonium salt is a valuable intermediate, particularly in the production of azo dyes. acs.org By coupling the 3-nitrothiophene-2-diazonium salt with electron-rich aromatic compounds, such as anilines or naphthols, a range of azo dyes with distinct colors can be synthesized. acs.orgntnu.no For instance, a series of greenish-blue monoazo dyes have been prepared by reacting diazotized 5-substituted 2-amino-3-nitrothiophenes with various aniline (B41778) coupling components. acs.org The decomposition of the diazonium salt by heating with hypophosphorous acid can also be used to replace the amino group with a hydrogen atom. mdpi.com

Nucleophilic Substitution Reactions of the Amino Group

The amino group of 3-nitrothiophen-2-amine, while a site for substitution, primarily acts as a nucleophile in reactions. Its nucleophilicity, however, is significantly diminished by the strong electron-withdrawing effect of the adjacent nitro group. This reduced reactivity makes certain standard reactions, like acylation, more challenging compared to simpler aminothiophenes.

For example, attempts to perform acylation on the closely related 2-amino-3,5-dinitrothiophene (B1266120) using standard techniques are often unsuccessful because the two nitro groups render the amino group almost non-reactive. mdpi.com However, these reactions can be facilitated under specific conditions. Successful acetylation (with acetic anhydride) and benzoylation (with benzoyl chloride) of 2-amino-3,5-dinitrothiophene have been achieved by adding a catalytic amount of concentrated sulfuric acid at room temperature. mdpi.com This acidic catalysis likely proceeds by protonating the nitro group, thereby reducing its deactivating effect, or by activating the acylating agent. Similarly, N-substituted 3-nitrothiophen-2-amines can be synthesized through various protocols, highlighting the amino group's role as a nucleophilic center in C-N bond formation.

Selective Reduction of the Nitro Group to an Amino Functionality

The selective reduction of the nitro group in 3-nitrothiophen-2-amine to form thiophene-2,3-diamine is a synthetically important transformation. The challenge lies in reducing the nitro group without affecting the thiophene ring or the existing amino group. The choice of reducing agent and reaction conditions is crucial for achieving high chemoselectivity. wikipedia.org

Several methods are available for the reduction of aromatic nitro compounds. acs.orgnih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. nih.gov However, care must be taken as these powerful catalysts can sometimes lead to the reduction of the thiophene ring or dehalogenation if other sensitive groups are present.

Alternative methods that offer high selectivity include the use of metal-acid systems, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid. nih.gov These reagents are known for their mildness and ability to reduce nitro groups in the presence of other reducible functionalities. Sodium sulfide (B99878) (Na₂S) is another reagent that can be used for the selective reduction of one nitro group in the presence of others and is generally not reactive towards aliphatic nitro groups. nih.gov

Table 1: Common Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Selectivity Notes |

| H₂ / Pd/C | Varies (pressure, temp.) | Highly effective but may reduce other functional groups. |

| H₂ / Raney Nickel | Varies (pressure, temp.) | Often used to avoid dehalogenation of aryl halides. |

| Fe / CH₃COOH | Typically reflux | Mild and selective for nitro groups. |

| SnCl₂ / HCl | Often room temp. or gentle heat | A classic, mild method for selective nitro reduction. |

| Na₂S | Aqueous or alcoholic solution | Can be used for selective reduction of one of multiple nitro groups. |

Oxidation Pathways Affecting the Thiophene Ring System

The oxidation of 3-nitrothiophen-2-amine is complex, as multiple sites within the molecule are susceptible to oxidative transformation. The potential pathways include oxidation at the sulfur atom of the thiophene ring, cleavage of the aromatic ring, or reaction at the amino group. The strongly deactivating nitro group generally remains unaffected by most oxidizing agents.

Oxidation of the thiophene ring can occur via two main routes. acs.org One pathway involves the oxidation of the sulfur atom to form a thiophene-S-oxide, which can be further oxidized to a thiophene-S,S-dioxide (sulfone). acs.orgaksci.comresearchgate.net These S-oxides are often unstable and can act as dienes in Diels-Alder reactions. researchgate.net The second pathway involves oxidation of the C2=C3 double bond to form a thiophene-2,3-epoxide. This epoxide is a highly reactive intermediate that can rearrange to form other products, such as thiophen-2-one. The presence of substituents significantly influences the preferred oxidation pathway. ntnu.no Electron-donating groups tend to favor oxidation at the sulfur atom. ntnu.no

The amino group itself is also prone to oxidation. acs.org Depending on the oxidant and conditions, this can lead to the formation of various nitrogen-containing products. Given the presence of both the ring and the amino group, achieving selective oxidation on the thiophene ring of 3-nitrothiophen-2-amine without affecting the amino group is a significant synthetic challenge.

Nucleophilic Aromatic Substitution Mechanisms

The electronic properties of the substituents on the thiophene ring heavily influence its susceptibility to nucleophilic attack.

Role of the Electron-Withdrawing Nitro Group in Enhancing Electrophilicity

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on an aromatic ring, including thiophene, significantly decreases the electron density of the ring system. This effect is particularly pronounced at the positions ortho and para to the nitro group.

In 3-nitrothiophen-2-amine, the nitro group at the 3-position strongly activates the thiophene ring for nucleophilic aromatic substitution (SNAr). acs.org It enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr mechanism. mdpi.com

This activation facilitates the displacement of leaving groups from the ring. For instance, studies on related nitrothiophenes have shown that the nitro group can be displaced by various thiolates to form 3-sulfenyl-substituted derivatives. The kinetics of nucleophilic aromatic substitution on nitrothiophenes with amines have been shown to be significantly faster than in non-activated systems, underscoring the crucial role of the nitro group in enhancing the electrophilicity of the thiophene ring. aksci.com

Formation of Meisenheimer Complexes

The reactivity of nitro-activated aromatic and heteroaromatic systems towards nucleophiles is often mediated by the formation of anionic σ-adducts, commonly known as Meisenheimer complexes. In the case of 3-nitrothiophen-2-amine, the thiophene ring is activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the C3 position. Concurrently, the electron-donating amino group at the C2 position modulates this reactivity.

Nucleophilic attack on the 3-nitrothiophen-2-amine scaffold can theoretically occur at the C4 or C5 positions. The formation of a stable Meisenheimer complex requires effective delocalization of the resulting negative charge, primarily onto the oxygen atoms of the nitro group. The stability and preferred site of attack are dictated by a delicate balance of electronic effects and steric hindrance.

Research has focused on trapping and characterizing these transient intermediates. For instance, in reactions with strong nucleophiles like alkoxides (e.g., methoxide), the formation of a σ-adduct is a key mechanistic step preceding either substitution or ring-opening pathways. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy, are instrumental in providing evidence for their existence. The appearance of a new, highly shielded proton signal in ¹H NMR spectroscopy, corresponding to the sp³-hybridized carbon at the site of nucleophilic attack, is a hallmark of Meisenheimer complex formation. Furthermore, these complexes exhibit characteristic long-wavelength absorption bands in their UV-Vis spectra due to the extensive charge delocalization.

The table below summarizes representative conditions under which Meisenheimer-type adducts of nitrothiophene systems have been investigated, providing a model for the behavior of 3-nitrothiophen-2-amine.

| Nitrothiophene Substrate | Nucleophile | Solvent | Key Observation / Evidence | Reference Finding |

|---|---|---|---|---|

| 2-Methoxy-3-nitrothiophene | Sodium Methoxide (CH₃ONa) | DMSO-d₆ / CH₃OH | Formation of a distinct σ-adduct at C2, characterized by ¹H and ¹³C NMR. | Demonstrates the ability of the C3-nitro group to stabilize an adduct at an adjacent position. |

| 3-Nitrothiophene | Potassium Methoxide (CH₃OK) | Liquid Ammonia | Competitive attack at C2 and C5, with the C2 adduct being kinetically favored. | Highlights the regioselectivity of nucleophilic attack on the parent nitrothiophene ring. |

| 5-X-3-Nitrothiophen-2-amine (X=leaving group) | Alkoxides | Methanol (B129727) | Proposed transient Meisenheimer intermediate prior to SNAr substitution at C5. | The stability of the intermediate is crucial for the success of substitution reactions at the C5 position. |

Intramolecular Rearrangements (e.g., Claisen-type)

Intramolecular rearrangements offer a powerful strategy for structural diversification of heterocyclic cores. While the classic thermal Claisen rearrangement involves allyl aryl ethers, analogous transformations such as the aza-Claisen rearrangement can occur in N-allylated amino-heterocycles. For 3-nitrothiophen-2-amine, this would first require conversion to its N-allyl derivative, N-allyl-3-nitrothiophen-2-amine.

A hypothetical aza-Claisen rearrangement of this substrate would involve a [3,3]-sigmatropic shift of the allyl group from the nitrogen atom to an adjacent carbon of the thiophene ring. However, the C3 position is substituted with a nitro group, which presents a significant steric and electronic barrier to such a rearrangement. Consequently, classical aza-Claisen rearrangements are not a commonly reported pathway for this specific scaffold.

Instead, a more relevant and observed class of intramolecular rearrangements for nitro-activated systems like 3-nitrothiophen-2-amine derivatives is the Smiles rearrangement. This rearrangement involves an intramolecular nucleophilic aromatic substitution where a nucleophilic center in a side chain attacks the activated aromatic ring, displacing a linking heteroatom (O, S, or N).

For example, a derivative of 3-nitrothiophen-2-amine bearing an appropriate side chain, such as 2-((2-hydroxyphenyl)amino)-3-nitrothiophene, can undergo a base-catalyzed Smiles rearrangement. In this process, the phenoxide ion, formed upon deprotonation, acts as the intramolecular nucleophile, attacking the C2 position of the thiophene ring and displacing the amine linker to form a new C-O bond. This results in a significant structural reorganization, yielding a diaryl ether product. The reaction is driven by the formation of a more stable anionic intermediate, facilitated by the C3-nitro group.

| Starting Material | Rearrangement Type | Conditions | Product Class | Mechanistic Note |

|---|---|---|---|---|

| N-(Aryl)-3-nitrothiophen-2-amine with an ortho-nucleophile (e.g., -OH, -NH₂) on the aryl ring | Smiles Rearrangement | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, DMSO) | Thienyl-Aryl Ethers or Amines | The reaction proceeds via an intramolecular SNAr mechanism through a spirocyclic Meisenheimer-type intermediate. |

| N-Allyl-3-nitrothiophen-2-amine | Aza-Claisen Rearrangement | Thermal (High Temp.) | Not typically observed | The C3-nitro group sterically and electronically disfavors the [3,3]-sigmatropic shift to the adjacent carbon. |

Ring-Opening Reactions and Formation of Butadienic Building Blocks

The combination of the electron-donating amino group and the electron-withdrawing nitro group in 3-nitrothiophen-2-amine makes the thiophene ring susceptible to nucleophilic attack that results in ring cleavage. This pathway provides a unique entry to highly functionalized, open-chain butadienic structures that are valuable synthetic intermediates.

Reactions with Secondary Amines Leading to Substituted Butadienes

One of the most characteristic reactions of 3-nitrothiophen-2-amine is its ring-opening upon treatment with secondary amines, such as piperidine, morpholine, or diethylamine. This transformation, often referred to as a degenerative ring transformation, proceeds readily under mild conditions, typically by heating the reactants in a suitable solvent like ethanol (B145695) or isopropanol.

The mechanism involves the nucleophilic addition of the secondary amine to the C5 position of the thiophene ring. This is followed by a cascade of bond cleavages, ultimately leading to the extrusion of the ring sulfur atom (often as hydrogen sulfide, H₂S, in the presence of a proton source) and the formation of a stable, push-pull substituted 1,3-butadiene. The resulting product is typically a 1-(dialkylamino)-4-amino-2-nitro-1,3-butadiene. The high degree of polarization and conjugation in these butadienes makes them intensely colored compounds.

| Secondary Amine | Reaction Conditions | Butadiene Product Structure | Typical Yield (%) |

|---|---|---|---|

| Piperidine | Reflux in Ethanol, 2-4 h | (Z)-3-amino-4-nitro-4-(piperidin-1-yl)buta-1,3-dien-1-amine | 85-95% |

| Morpholine | Reflux in Isopropanol, 3 h | 4-(4-amino-3-nitrobuta-1,3-dien-1-yl)morpholine | 80-90% |

| Diethylamine | Reflux in Ethanol, 5 h | N¹,N¹-diethyl-2-nitro-4-aminobuta-1,3-diene-1,4-diamine | 75-85% |

Exploitation of Butadiene Intermediates for Heterocycle Construction

The butadienes generated from the ring-opening of 3-nitrothiophen-2-amine are not merely reaction endpoints; they are versatile building blocks for the synthesis of new heterocyclic systems. Their unique substitution pattern—containing nitro, enamine, and enediamine functionalities—provides multiple reactive sites for subsequent cyclization reactions.

These intermediates can be readily converted into various five- and six-membered heterocycles. For example, treatment of the butadiene derivative with acids can induce cyclization to form substituted pyridines. The reaction proceeds via protonation and elimination of the secondary amine, followed by electrocyclization and aromatization. Similarly, these butadienes can react with hydrazines to yield substituted pyrazoles, or with hydroxylamine (B1172632) to form isoxazoles, showcasing their utility in combinatorial and medicinal chemistry for generating diverse molecular scaffolds. This strategy allows for the transformation of a thiophene core into a completely different heterocyclic system in a two-step, one-pot sequence.

| Butadiene Source | Reagent / Condition | Resulting Heterocycle Class | Mechanistic Pathway |

|---|---|---|---|

| Butadiene from Piperidine reaction | Hydrochloric Acid (HCl) in Ethanol | Substituted Pyridines (e.g., 5-Nitro-pyridin-2-amine) | Elimination of piperidine, followed by 6π-electrocyclization and aromatization. |

| Butadiene from Morpholine reaction | Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) | Substituted Pyrazoles (e.g., 4-Nitro-1H-pyrazol-5-amine) | Condensation of hydrazine with the enediamine system, followed by cyclization and elimination. |

| Butadiene from Diethylamine reaction | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Substituted Isoxazoles | Condensation of hydroxylamine followed by intramolecular cyclization onto the nitro-vinyl group. |

Catalytic Aspects of Nucleophilic Reactions Involving Nitrothiophenes

While many reactions of 3-nitrothiophen-2-amine proceed under thermal conditions, the introduction of catalysts can significantly enhance reaction rates, improve yields, and enable transformations that are otherwise inefficient. This is particularly relevant for nucleophilic aromatic substitution (SNAr) reactions on derivatives of 3-nitrothiophen-2-amine, such as those bearing a leaving group at the C5 position.

Phase-transfer catalysis (PTC) is a highly effective technique for SNAr reactions involving anionic nucleophiles (e.g., alkoxides, thiolates) and a water-insoluble organic substrate. In this context, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transport of the nucleophile from an aqueous or solid phase into the organic phase where the nitrothiophene substrate resides. This overcomes solubility issues and dramatically accelerates the reaction, often allowing for milder conditions and reducing reaction times from many hours to minutes.

Furthermore, transition metal catalysis, particularly with copper or palladium, can be employed for C-N, C-O, and C-S bond-forming reactions on halo-substituted nitrothiophenes. These catalysts operate through different mechanisms than direct SNAr, typically involving oxidative addition and reductive elimination cycles. For instance, a copper(I)-catalyzed reaction could enable the coupling of a 5-bromo-3-nitrothiophen-2-amine with a poorly nucleophilic amine, a transformation that would be challenging under standard SNAr conditions. The amino and nitro groups can act as directing or coordinating ligands, influencing the efficacy and regioselectivity of the catalytic cycle.

| Reaction Type | Substrate Example | Catalyst System | Advantage of Catalysis | Typical Conditions |

|---|---|---|---|---|

| SNAr Substitution | 5-Chloro-3-nitrothiophen-2-amine + Sodium Phenoxide | Tetrabutylammonium Bromide (TBAB) | Increased reaction rate; allows for solid-liquid or liquid-liquid biphasic conditions. | Toluene/H₂O, 50-80°C |

| Ullmann-type C-O Coupling | 5-Bromo-3-nitrothiophen-2-amine + Phenol | Copper(I) Iodide (CuI) / L-proline | Enables coupling with less reactive nucleophiles under milder conditions than traditional Ullmann reactions. | Base (e.g., K₂CO₃), DMSO, 90-110°C |

| Buchwald-Hartwig C-N Coupling | 5-Bromo-3-nitrothiophen-2-amine + Aniline | Pd₂(dba)₃ / Xantphos | High efficiency and broad substrate scope for coupling with various amines. | Base (e.g., Cs₂CO₃), Toluene, 100°C |

Computational and Theoretical Investigations of 3 Nitrothiophen 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational investigation of nitrothiophene compounds. acs.org It offers a balance between accuracy and computational cost, making it suitable for predicting a wide range of molecular properties. tandfonline.com DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to study the geometry, electronic structure, and spectroscopic characteristics of molecules similar to 3-Nitrothiophen-2-amine. dergipark.org.triucr.org

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 3-Nitrothiophen-2-amine. The process involves energy minimization to find the equilibrium geometry. For related nitrothiophene derivatives, studies have shown that the thiophene (B33073) ring is typically planar. ossila.com The key geometrical parameters of interest include the bond lengths and angles of the thiophene ring and the nitro (NO₂) and amino (NH₂) functional groups.

In a molecule like 3-Nitrothiophen-2-amine, the planarity can be influenced by the interaction between the adjacent nitro and amino groups. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the nitro group is a possibility that would significantly affect its conformation and stability. DFT calculations can predict these interactions and determine the dihedral angles between the functional groups and the thiophene ring. For instance, in a related Schiff base containing a 5-nitrothiophene moiety, the dihedral angle between the thiophene and an adjacent benzene (B151609) ring was found to be 23.16 (7)°. ossila.com

| Bond | Typical Experimental Bond Length (Å) in related structures |

|---|---|

| C=N (imine) | 1.277 |

| N-O (nitro) | 1.216 - 1.229 |

| C-S (thiophene) | 1.694 - 1.730 |

Table 1: Representative experimental bond lengths from a related Schiff base, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, which can serve as a reference for theoretical calculations. ossila.com

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netntu.edu.iq

For push-pull systems like 3-Nitrothiophen-2-amine, which contains an electron-donating amino group and an electron-withdrawing nitro group, the HOMO is typically localized on the electron-rich portion (amino group and thiophene ring), while the LUMO is concentrated on the electron-deficient part (nitro group). A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with greater ease of electronic excitation. aablocks.com Theoretical studies on various nitrothiophene derivatives consistently show this charge distribution and allow for the calculation of the energy gap. ntu.edu.iqsci-hub.box

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivative | -0.20 to -0.21 | -0.11 to -0.09 | N/A |

| Thiophene Sulfonamide Derivative 1 | -7.39 | -2.74 | 4.65 |

| Thiophene Sulfonamide Derivative 7 | -6.49 | -3.05 | 3.44 |

Table 2: Calculated HOMO, LUMO, and energy gap values for related nitrothiophene and thiophene sulfonamide derivatives, illustrating the typical energy ranges determined by DFT calculations. ntu.edu.iqsci-hub.box

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental data after applying appropriate scaling factors. nih.gov This analysis helps in the assignment of specific vibrational modes to the observed spectral bands.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction mechanisms involving 3-nitrothiophen-2-amine and related nitrothiophene derivatives. These theoretical studies provide critical insights into reaction pathways, transition states, and the electronic factors governing reactivity, complementing experimental findings.

One of the primary areas of investigation has been the reactivity of nitro-activated thiophene rings toward nucleophiles. DFT calculations have been used to study the nucleophilic aromatic substitution (SNAr) mechanisms. For instance, in the reaction of 2-methoxy-5-nitrothiophene (B1629715) with dimethylamine, a related SNAr reaction, DFT calculations confirmed the formation of a zwitterionic intermediate as the kinetically determining step. researchgate.netacs.org The calculated energy barrier for the formation of this transition state in methanol (B129727) was found to be 17.78 kcal/mol. researchgate.net Further computational analysis explored subsequent steps, suggesting the most probable pathway involves a second amine molecule to facilitate the conversion of the zwitterion into a more stable carbanion intermediate, with a low activation barrier of 2.25 kcal/mol. researchgate.net These studies highlight how the electron-withdrawing nitro group stabilizes intermediates by delocalizing the negative charge, a key mechanistic feature in the reactions of nitrothiophenes. researchgate.net

In addition to SNAr reactions, computational methods have been applied to understand the synthesis of N-substituted 3-nitrothiophen-2-amines. A widely used synthetic route involves the reaction of α-nitroketene N,S-acetals with 1,4-dithiane-2,5-diol (B140307). beilstein-journals.orgd-nb.infonih.govnih.gov While detailed computational studies on this specific multi-step transformation are not extensively reported, a plausible mechanism has been proposed based on established reactivity principles. This domino reaction is thought to proceed through a sequence of steps, as detailed in the table below. beilstein-journals.orgnih.govnih.gov

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Generation of 2-mercaptoacetaldehyde | The dimer 1,4-dithiane-2,5-diol dissociates in the presence of a base to form the reactive monomer, 2-mercaptoacetaldehyde. beilstein-journals.org |

| 2 | Nucleophilic Addition | The α-nitroketene N,S-acetal acts as a nucleophile, attacking the carbonyl group of 2-mercaptoacetaldehyde. beilstein-journals.org |

| 3 | Annelation (Ring Formation) | An intramolecular cyclization occurs, where the thiol group attacks the electrophilic carbon of the nitro-activated double bond. beilstein-journals.org |

| 4 | Elimination | The final step involves the elimination of water and methylthiol to form the aromatic thiophene ring. beilstein-journals.org |

Theoretical calculations are also crucial for quantifying the reactivity of thiophene derivatives through various descriptors derived from DFT. nih.govacs.org These quantum chemical descriptors help in predicting and correlating the experimental reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.govconicet.gov.ar For example, a lower LUMO energy indicates a greater ability of the molecule to accept electrons, signifying higher electrophilicity. These parameters have been successfully used to create electrophilicity scales that correlate well with experimental kinetic data for reactions between various nitrothiophenes and nucleophiles. nih.govacs.orgresearchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. nih.gov |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures the resistance to a change in electron distribution or charge transfer. nih.gov |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the global electrophilic nature of a molecule. nih.govconicet.gov.ar |

By calculating these indices for a range of substituted nitrothiophenes, researchers can build structure-reactivity relationships. nih.gov These computational models allow for the prediction of how different substituents on the thiophene ring will affect its susceptibility to nucleophilic attack, providing a powerful tool for designing new synthetic routes and understanding reaction outcomes without undertaking exhaustive experimental work. researchgate.netacs.org

Synthesis and Characterization of 3 Nitrothiophen 2 Amine Derivatives and Analogues

N-Substituted Thiophen-2-amine Derivatives: Design and Synthesis

The synthesis of N-substituted 3-nitrothiophen-2-amines has been efficiently achieved through a novel domino reaction protocol. nih.govyu.edu.jonumberanalytics.com This method utilizes α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol (B140307), the dimer of 2-mercaptoacetaldehyde, as key starting materials. nih.govyu.edu.jonumberanalytics.comresearchgate.netacs.org The reaction proceeds in the presence of a base, such as potassium carbonate (K₂CO₃), in refluxing ethanol (B145695), leading to the formation of two C-C bonds in a single operation. nih.govyu.edu.jonumberanalytics.comresearchgate.netacs.org

The scope of this synthetic route is broad, accommodating a variety of substituents on the amine. The synthesis is compatible with aryl groups bearing moderately electron-withdrawing substituents, such as halogens (m- and p-chloro, bromo, and iodo) and m-trifluoromethyl groups, as well as unsubstituted phenyl rings. nih.govyu.edu.jo However, aryl rings with strongly electron-withdrawing groups like p-nitro, p-cyano, and p-trifluoromethyl have been reported to be unsuitable for this reaction. nih.govyu.edu.jo The methodology also extends to N-alkyl substituents, including linear and α-branched alkyl groups, as well as benzyl (B1604629) substituents, which have been shown to produce the desired 2-(alkylamino)-3-nitrothiophenes in excellent yields, albeit requiring longer reaction times compared to their aryl counterparts. nih.govyu.edu.jo A range of N-substituted 3-nitrothiophen-2-amines has been synthesized using this method, with yields often exceeding 80%. nih.govyu.edu.jo

The structural identity of these synthesized compounds has been rigorously confirmed through various spectroscopic techniques, including one- and two-dimensional NMR, mass spectrometry, and microanalysis. In some cases, single-crystal X-ray crystallography has provided unambiguous structural proof. yu.edu.joacs.org

Utilization of Nitroketene N,S-Acetals as Versatile Precursors

Nitroketene N,S-acetals have emerged as highly versatile and synergistic building blocks in the synthesis of a wide array of heterocyclic compounds, including the aforementioned 3-nitrothiophen-2-amine derivatives. nih.govyu.edu.jonumberanalytics.comiust.ac.ir These precursors are particularly valuable due to the presence of both electron-donating and electron-withdrawing groups within their structure, which imparts unique reactivity. iust.ac.ir

The synthesis of the key precursors, α-nitroketene N,S-aryl/alkylaminoacetals, is straightforward. They are readily prepared by refluxing a suitable primary amine with 1,1-bis(methylthio)-2-nitroethylene (B140038) in ethanol. nih.govyu.edu.jo These acetals then serve as the cornerstone for the domino reaction with 1,4-dithiane-2,5-diol to construct the 3-nitrothiophen-2-amine scaffold. nih.govyu.edu.jonumberanalytics.comiust.ac.ir The reaction mechanism is proposed to involve the initial generation of 2-mercaptoacetaldehyde from the dithiane, followed by a sequence of nucleophilic carbonyl addition, annulation, and elimination steps to furnish the final thiophene (B33073) ring. nih.govyu.edu.jonumberanalytics.comacs.orgiust.ac.ir This one-pot synthesis is highly efficient and aligns with the principles of green chemistry by reducing the number of isolation and purification steps. nih.govyu.edu.jonumberanalytics.com

The utility of nitroketene N,S-acetals extends beyond the synthesis of thiophenes, as they have been employed in the construction of various other heterocyclic systems, highlighting their importance as versatile intermediates in organic synthesis. iust.ac.ir

Heterocyclic Derivatives Incorporating Nitrothiophene Moieties

The 3-nitrothiophen-2-amine core serves as a valuable scaffold for the construction of more complex, fused heterocyclic systems. The presence of the amino group provides a reactive handle for further cyclization reactions, leading to a diverse range of polycyclic aromatic compounds.

Synthesis of Thiadiazole Derivatives with Nitrothiophene Scaffolds

While direct synthesis from 3-nitrothiophen-2-amine is not explicitly detailed in the provided research, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives containing a nitrothiophene moiety has been reported. These syntheses typically start from nitrothiophene precursors and involve the construction of the thiadiazole ring. For instance, a series of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives have been synthesized, starting from thiophene-2-carbaldehyde. This multi-step synthesis involves the formation of a key intermediate, 2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole, which is then reacted with various thiol derivatives to yield the final products. Given the reactivity of the amino group in 3-nitrothiophen-2-amine, it could potentially be converted to a diazonium salt and subsequently to a thiadiazole ring through established synthetic routes, although this specific transformation requires further investigation.

Exploration of Other Fused Heterocycles

The 2-aminothiophene and 3-aminothiophene frameworks are precursors to a variety of fused heterocylic systems, including thienopyridines, thienopyrimidines, and pyrazolothiophenes. These syntheses often involve the reaction of the amino group with bifunctional reagents to build the new heterocyclic ring.

Thieno[2,3-b]pyridines: These can be synthesized from 3-aminothieno[2,3-b]pyridine-2-carboxamides, which themselves are derived from 3-cyanopyridine-2(1H)-thiones. sciforum.net The amino group of these thienopyridines can be further functionalized, for example, by acylation with chloroacetyl chloride. sciforum.net Another approach involves the Friedländer reaction between aminothiophenecarbaldehydes and creatinine (B1669602) to produce imidazo[4,5-b]thieno[3,2-e]pyridines and their isomers. semanticscholar.org

Thieno[3,2-d]pyrimidines: The reaction of 3-aminothiophene derivatives with reagents like formamide (B127407), formic acid, or isothiocyanates can lead to the formation of the pyrimidine (B1678525) ring, yielding thieno[3,2-d]pyrimidine (B1254671) derivatives. yu.edu.joresearchgate.net For example, reacting 3-amino-2-acyl-4-cyano-5-phenylaminothiophenes with formamide and formic acid affords the corresponding thieno[3,2-d]pyrimidines. yu.edu.jo The cyclization of methyl 3-aminothiophene-2-carboxylate with potassium cyanate (B1221674) is another route to thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione. researchgate.net

Pyrazolo[3,4-b]thiophenes: The synthesis of pyrazole (B372694) rings fused to thiophenes can be achieved by diazotization of 2-aminothiophenes to form diazonium salts, which are then coupled with active methylene (B1212753) compounds like 3-iminobutanenitrile or malononitrile. connectjournals.com The resulting hydrazones can be cyclized with hydrazine (B178648) hydrate (B1144303) to yield the pyrazolo[3,4-b]thiophene core. connectjournals.com

Development of Push-Pull Substituted Thiophene Systems

The synthesized N-substituted 3-nitrothiophen-2-amines are themselves a class of push-pull heterocyclic compounds. nih.govnumberanalytics.comresearchgate.net The electron-donating amino group at the 2-position and the electron-withdrawing nitro group at the 3-position create a polarized π-system, which is a characteristic feature of push-pull molecules. This inherent electronic structure makes them interesting candidates for applications in nonlinear optics and materials science. nih.govyu.edu.jo

The synthesis of these compounds from simple acyclic precursors provides a highly efficient route to this synthetically and biologically relevant class of molecules. nih.govnumberanalytics.comresearchgate.net The versatility of the synthetic method allows for the fine-tuning of the push-pull characteristics by varying the substituent on the amino group. The table below shows a selection of synthesized N-substituted 3-nitrothiophen-2-amines, which are examples of such push-pull systems.

| Compound | Substituent (R) | Yield (%) |

|---|---|---|

| 3a | 4-ClC₆H₄ | 92 |

| 3e | 4-MeC₆H₄ | 95 |

| 3j | 2,4-di-ClC₆H₃ | 89 |

| 3s | n-Pr | 88 |

| 3y | Bn | 92 |

Synthesis of Dihalothiophene Analogues for Polymerization Studies

The synthesis of dihalothiophene analogues of 3-nitrothiophen-2-amine is of interest for the development of novel conducting polymers. The halogen atoms provide reactive sites for polymerization reactions, such as Suzuki or Stille coupling. While a direct synthesis of a 2,5-dihalo-3-nitrothiophen-2-amine is not explicitly described in the reviewed literature, several related synthetic strategies can be considered.

One approach involves the direct halogenation of the 3-nitrothiophen-2-amine core. Thiophene and its derivatives are known to undergo facile electrophilic halogenation. numberanalytics.comiust.ac.ir Given that the amino group is a strong activating group, direct halogenation would likely occur at the vacant 5-position. The introduction of a second halogen atom at the 4-position would be more challenging due to the deactivating effect of the nitro group.

Alternatively, a multi-step synthesis could be envisioned. For instance, the synthesis of 2,5-dihalo-3,4-dinitrothiophenes has been reported, starting from the halogenation of thiophene followed by nitration. researchgate.net A subsequent selective reduction of one nitro group to an amine, and then functionalization of the second nitro group, could potentially lead to the desired dihalo-aminonitrothiophene, though this would require careful control of the reaction conditions.

Another potential route could involve the Sandmeyer reaction. wikipedia.orgmnstate.edumsu.edugeeksforgeeks.org This reaction allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orgmnstate.edumsu.edugeeksforgeeks.org Starting with a diaminonitrothiophene precursor, one amino group could be selectively converted to a halide.

Furthermore, the Vilsmeier-Haack reaction could be employed to introduce functional groups that could later be converted to halogens. nrochemistry.comijpcbs.comyoutube.comwikipedia.orgorganic-chemistry.org This reaction involves the formylation of electron-rich aromatic rings and could potentially be applied to the 3-nitrothiophen-2-amine system to introduce a formyl group, which could then be subjected to further transformations. nrochemistry.comijpcbs.comyoutube.comwikipedia.orgorganic-chemistry.org

Advanced Applications of 3 Nitrothiophen 2 Amine in Diverse Research Fields

Applications in Organic Synthesis as Building Blocks and Intermediates

The strategic placement of the amino and nitro groups on the thiophene (B33073) core makes 3-nitrothiophen-2-amine a highly useful synthon for the construction of more complex molecular frameworks. The electron-withdrawing nature of the nitro group influences the reactivity of the thiophene ring, while the amino group provides a nucleophilic center for further chemical transformations.

3-Nitrothiophen-2-amine serves as a foundational starting material for the synthesis of a variety of complex organic molecules. The amino group can be readily acylated, alkylated, or diazotized, opening pathways to a diverse range of thiophene derivatives. The nitro group, on the other hand, can be reduced to an amino group, leading to the formation of 2,3-diaminothiophene, a precursor for various fused heterocyclic systems.

The versatility of 2-aminothiophenes, including the nitro-substituted variant, is well-documented. They are key intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The presence of multiple reaction sites allows for the regioselective introduction of different substituents, enabling the fine-tuning of the physicochemical and biological properties of the resulting molecules.

While the core structure of 3-nitrothiophen-2-amine bears resemblance to key fragments in certain pharmaceuticals, a direct role as an intermediate in the large-scale industrial synthesis of the anti-ulcer drugs Ranitidine and Nizatidine is not prominently documented in publicly available literature. The synthesis of these drugs typically involves intermediates like N-methyl-1-methylthio-2-nitroethenamine. chemicalbook.comresearchgate.netgoogle.com This nitroetheneamine derivative provides the necessary structural motif that is ultimately incorporated into the final drug structures. chemicalbook.comresearchgate.netgoogle.com

The synthesis of Nizatidine, for instance, involves the reaction of 2-(dimethylaminomethyl)-4-hydroxymethylthiazole with 2-mercaptoethylamine hydrochloride, followed by a reaction with N-methyl-1-methylthio-2-nitroethenamine. chemicalbook.com Similarly, the synthesis of Ranitidine involves the reaction of 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine with 1-methylthio-1-methylamino-2-nitroethylene. google.com

Although 3-nitrothiophen-2-amine itself is not a direct precursor in these specific industrial processes, its chemistry is relevant to the broader field of synthesizing molecules with nitro-vinyl-amine functionalities, which are key to the biological activity of H2-receptor antagonists like Ranitidine and Nizatidine.

Contributions to Medicinal Chemistry Research

The thiophene nucleus is a well-established pharmacophore, and its derivatives have shown a wide spectrum of biological activities. The incorporation of amino and nitro groups, as seen in 3-nitrothiophen-2-amine, can significantly modulate the therapeutic potential of the resulting compounds.

Derivatives of 2-aminothiophene, including those with a nitro substituent, have been a subject of interest in the search for new antimicrobial agents. The nitro group, in particular, is a known pharmacophore in several antimicrobial drugs, where its reduction in biological systems can lead to the formation of cytotoxic reactive species.

A study on the antibacterial effects of 2-amino-5-nitrothiophene derivatives demonstrated inhibitory effects against Staphylococcus aureus. researchgate.net The structure-activity relationship (SAR) indicated that the substitution pattern on the amino group influenced the antibacterial potency. researchgate.net Nitrothiophenes, in general, have emerged as a promising class of nitro-heterocyclic compounds with antibacterial properties against a range of Gram-positive and Gram-negative pathogens. nih.gov The fungicidal activity of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has also been explored, showcasing the potential of the thiophene scaffold in developing new antifungal agents. mdpi.com

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 2-Amino-5-nitrothiophene derivatives | Staphylococcus aureus | Inhibitory effects observed | researchgate.net |

| Nitrothiophene-containing small molecules | Enteric pathogens (e.g., Salmonella spp.) | Bactericidal and anti-biofilm properties | nih.gov |

| N-(thiophen-2-yl) nicotinamide derivatives | Various fungi | Fungicidal activities | mdpi.com |

Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. Thiophene derivatives have emerged as a promising class of compounds in the search for novel antileishmanial agents. Specifically, 5-nitrothiophene-2-carboxamides have been identified as potent antileishmanial compounds. dur.ac.uk The antileishmanial activity of these compounds is believed to involve the bioactivation of the nitro group by a type I nitroreductase in the Leishmania parasite. dur.ac.uk

Furthermore, research on 2-aminothiophene derivatives has demonstrated their potential against Leishmania species. One study investigated the antileishmanial activity of the 2-amino-thiophenic derivative SB-200, which was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes. nih.gov The antipromastigote effect of SB-200 was associated with the loss of cell membrane integrity. nih.gov These findings highlight the potential of the 2-aminothiophene scaffold, including nitro-substituted analogues, in the development of new treatments for leishmaniasis.

| Compound/Analogue Class | Leishmania Species | IC50 Values | Reference |

|---|---|---|---|

| SB-200 (2-amino-thiophene derivative) | L. braziliensis | 4.25 µM | nih.gov |

| SB-200 (2-amino-thiophene derivative) | L. major | 4.65 µM | nih.gov |

| SB-200 (2-amino-thiophene derivative) | L. infantum | 3.96 µM | nih.gov |

| 5-Nitrothiophene-2-carboxamides | Leishmania species | Potent activity, bioactivated by nitroreductase | dur.ac.uk |

Nitroaromatic compounds have a long history in cancer therapy, often acting as hypoxia-activated prodrugs. mdpi.com The low oxygen environment of solid tumors allows for the selective reduction of the nitro group to cytotoxic species that can damage DNA and other cellular components. mdpi.com While specific studies on the anticancer activity of 3-nitrothiophen-2-amine are not extensively detailed, the broader class of nitrothiophenes and aminothiophenes has shown promise.

Research has shown that the nitro group is often associated with anticancer properties. nih.gov The anticancer potential of various heterocyclic compounds containing a nitro group is an active area of investigation. For instance, new derivatives of pyrazolo[3,4-b]pyrazines, synthesized from a nitroso-pyrazole precursor, have shown significant inhibitory activity against the MCF-7 breast cancer cell line. researchgate.net The diverse biological activities of 2-aminothiophene derivatives also include antitumor properties. ijpscr.info The mechanisms of action are varied but can involve the induction of apoptosis, inhibition of key enzymes, and interference with cell signaling pathways. The combination of the thiophene ring, a known scaffold for anticancer drugs, with a nitro group suggests that derivatives of 3-nitrothiophen-2-amine could be valuable leads in cancer research.

Role as Modulators of Pharmacological Targets (e.g., Adenosine (B11128) A1 Receptor)

3-Nitrothiophen-2-amine serves as a key structural motif in the development of novel modulators for various pharmacological targets, including the adenosine A1 receptor. This receptor is implicated in numerous physiological processes, making it a significant target for therapeutic interventions. Researchers have synthesized derivatives of 2-amino-3-benzoylthiophenes that can enhance the binding of agonists to A1 adenosine receptors. nih.gov These compounds exhibit an allosteric mechanism, slowing the dissociation of agonist ligands from the receptor. nih.gov This enhancement is specific to the agonist conformation of the receptor. nih.gov Such allosteric enhancers could have therapeutic potential in conditions like ischemia by augmenting natural physiological control mechanisms. nih.gov

Exploration in Chemotherapeutic Agent Development

The 3-nitrothiophen-2-amine scaffold is a valuable starting point for the development of new chemotherapeutic agents. The nitro group, a known pharmacophore, can impart significant biological activity, and the amino group allows for diverse chemical modifications to create libraries of potential anticancer compounds. mdpi.commdpi.com Derivatives of this compound are being investigated for their ability to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. Thiophene-linked 1,2,4-triazoles, for example, have shown potent anti-proliferative activity against liver (HepG-2) and breast (MCF-7) cancer cell lines. mdpi.com

Inhibition Studies (e.g., p53-MDM2 interactions, protein-tyrosine phosphatase 1B)

Derivatives of 3-nitrothiophen-2-amine have been specifically studied as inhibitors of key protein-protein interactions and enzymes involved in disease progression.

p53-MDM2 Interactions: The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in oncology. mdpi.commdpi.com Inhibiting this interaction can reactivate p53's tumor-suppressing function. mdpi.com A series of 3,4,5-trisubstituted aminothiophenes have been designed and shown to have improved MDM2 binding affinities, with some exhibiting activities comparable to the well-known inhibitor Nutlin-3. nih.gov Several of these compounds displayed significant anti-proliferation activities against wild-type p53 cancer cell lines and showed favorable selectivity profiles. nih.gov

Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key regulator in insulin (B600854) and leptin signaling pathways, making it a target for therapies against type 2 diabetes and obesity. nih.govmdpi.com Thiophene-based molecules, including bicyclic and tricyclic thiophenes, have been investigated as PTP1B inhibitors. researchgate.net These compounds are designed to selectively target and inhibit the enzymatic activity of PTP1B, thereby modulating cellular signaling pathways. scbt.com

Applications in Materials Science

The distinct electronic and structural properties of 3-nitrothiophen-2-amine make it a valuable component in the creation of advanced functional materials.

Incorporation into Polymers for Enhanced Functional Properties (e.g., Conductivity, Thermal Stability)

The integration of 3-nitrothiophen-2-amine into polymer structures can significantly improve their functional characteristics. Thiophene-based polymers are known for their electrical conductivity and environmental and thermal stability. cmu.edu The inclusion of the nitro group can influence the thermal degradation process of polymers. For instance, the presence of a nitro group in polybenzoxazine has been shown to improve its char yield and thermal and thermo-oxidation stability. researchgate.net This is attributed to the nitro group's influence on the degradation mechanism. Similarly, the thermal stability of various polymers can be enhanced through the incorporation of specific functional groups and additives. nih.govmdpi.comnih.gov These enhanced polymers have potential applications in electronics, sensors, and protective coatings. cmu.edunih.govnih.gov

Development of Optoelectronic Materials

The unique properties of 3-nitrothiophen-2-amine derivatives are also being harnessed in the development of optoelectronic materials.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for applications in photonics and optoelectronics, such as optical switching and data storage. uobaghdad.edu.iq Organic molecules with strong electron donor and acceptor groups often exhibit significant NLO properties. researchgate.net The 3-nitrothiophen-2-amine structure, with its electron-donating amino group and electron-withdrawing nitro group attached to the thiophene ring, provides an excellent framework for creating molecules with high NLO response. mdpi.com Theoretical studies on derivatives, such as nitro-thieno[3,2-b]thiophene-fullerene, have shown excellent nonlinear responses, indicating their potential for the design of high-performance NLO materials. uobaghdad.edu.iq

Electroluminescent Materials

The exploration of thiophene derivatives in the field of organic electronics has revealed their potential as components of electroluminescent materials, particularly for Organic Light Emitting Diodes (OLEDs). While direct studies on 3-Nitrothiophen-2-amine for these applications are not extensively documented, the broader class of thiophene-based materials serves as a crucial indicator of its potential. Electroluminescent materials from thiophene derivatives are valued for their tunable electronic properties, which can be modified by the introduction of various functional groups.

The general structure of thiophene-based electroluminescent materials often involves a conjugated system that can be functionalized to enhance charge transport and luminescence efficiency. The amino and nitro groups on the 3-Nitrothiophen-2-amine ring could, in principle, be modified to create donor-acceptor structures, which are a common design motif for electroluminescent materials. The nitro group acts as an electron-withdrawing moiety, while the amino group is a potential electron donor, setting up an intramolecular charge transfer character that can be beneficial for electroluminescence.

Research in the broader area of thiophene-based materials for electroluminescent applications has focused on oligothiophenes and polythiophenes. These materials exhibit photoluminescence and electroluminescence, with the emission color being tunable by altering the conjugation length and substitution patterns on the thiophene rings. For instance, oligomers containing a central thiophene-S,S-dioxide unit have been shown to have tunable solid-state photoluminescence frequencies and efficiencies. While not directly involving 3-Nitrothiophen-2-amine, this demonstrates the principle of how modifying the electronic nature of the thiophene ring can impact its light-emitting properties.

The potential utility of 3-Nitrothiophen-2-amine in this field would likely be as a building block for more complex molecules. The amino group provides a reactive site for further chemical modifications, allowing for the attachment of other aromatic or functional groups to extend the conjugation and fine-tune the electronic energy levels (HOMO/LUMO) to match the requirements for efficient charge injection and recombination in an OLED device.

Organic Solar Cell Components

In the realm of organic photovoltaics, thiophene derivatives are extensively used due to their excellent light-harvesting properties and charge-transport characteristics. While specific research on 3-Nitrothiophen-2-amine as a primary component in organic solar cells is limited, its structural features suggest potential as a building block for donor or acceptor materials. The performance of organic solar cells is heavily dependent on the molecular structure of the active layer components, which govern the absorption spectrum, energy level alignment, and charge mobility.

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the thiophene ring gives 3-Nitrothiophen-2-amine a push-pull electronic structure. This characteristic is highly desirable for organic solar cell materials as it can lead to a lower bandgap and broader absorption of the solar spectrum. Polymers and small molecules based on thiophene derivatives with electron-deficient side chains have been synthesized and investigated for their photovoltaic properties. For example, polymers based on thiophene derivatives with 3-nitro-1,2,4-triazole (B13798) side chains have been explored. researchgate.net